Rogletimide

Description

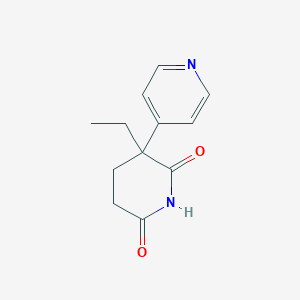

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKJWHWUDVQATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869670 | |

| Record name | Rogletimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92788-10-8 | |

| Record name | Rogletimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rogletimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rogletimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROGLETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Aromatase Enzyme Inhibition Profile

Rogletimide is recognized as a second-generation aromatase inhibitor. Its mechanism is characterized by a specific, reversible interaction at the enzyme's active site, distinguishing it from other related compounds through its target specificity.

This compound is classified as a Type II, non-steroidal aromatase inhibitor. mdpi.com This class of inhibitors is defined by its mechanism of action, which does not involve a steroid-like structure. Type II inhibitors, including this compound, interact with the aromatase enzyme, a member of the cytochrome P450 superfamily (CYP19A1), through a non-covalent bond. googleapis.comnih.gov Specifically, they bind to the heme group of the enzyme, which is a critical component of its catalytic function. googleapis.com This interaction effectively blocks the enzyme's ability to convert androgens into estrogens, the final and rate-limiting step in estrogen biosynthesis. mdpi.com

The inhibition of aromatase by this compound is both reversible and competitive. wikipedia.org Unlike irreversible "suicide" inhibitors that permanently disable the enzyme through covalent bonding, this compound's non-covalent binding allows it to detach from the active site. googleapis.comwikipedia.org This reversible nature means that the enzyme can regain its function if the inhibitor is no longer present. The binding is competitive because this compound vies with the natural substrate of the enzyme, primarily androstenedione, for access to the active site. nih.gov By occupying this site, it prevents the substrate from binding and being converted to estrogen.

A key feature of this compound is its enhanced specificity compared to its predecessor, aminoglutethimide (B1683760). While both compounds inhibit aromatase, aminoglutethimide is non-selective and also potently inhibits the cholesterol side-chain cleavage enzyme (P450scc), the initial step in the synthesis of all steroid hormones from cholesterol. wikipedia.orgacs.org In contrast, this compound was developed to be a more selective aromatase inhibitor, and it does not significantly inhibit the cholesterol side-chain cleavage enzyme. wikipedia.orgnih.gov This greater specificity for aromatase means it can reduce estrogen production without broadly disrupting the entire steroidogenesis pathway. However, research has shown that while more specific than aminoglutethimide, this compound has a lower potency for aromatase inhibition. wikipedia.org

Table 1: Comparative in vivo aromatase inhibition in postmenopausal women. Data sourced from a study investigating the effects of this compound and Aminoglutethimide. wikipedia.org

Reversible Competitive Binding at the Aromatase Active Site

Investigation of Other Potential Biological Targets (e.g., Neurological Pathway Elements)

While its principal target is aromatase, the chemical structure of this compound has prompted investigation into other potential biological interactions, particularly within neurological pathways.

This compound is a structural analogue of glutethimide, a sedative-hypnotic drug. wikipedia.org However, this compound was specifically designed to lack significant sedative effects. wikipedia.org Its classification as a piperidine (B6355638) derivative places it in a class with compounds that can exhibit sedative, anxiolytic, or anticonvulsant properties, suggesting a potential, though not prominent, for neurological activity. nih.gov

More recent research has identified a compelling potential target for this compound: the protein cereblon (CRBN). rsc.org Cereblon is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation. rsc.org The well-known drug thalidomide (B1683933) and its derivatives function by binding to cereblon. Due to its glutarimide (B196013) ring, a structural feature it shares with thalidomide, this compound is considered a likely binder of cereblon. nih.govrsc.org Studies have outlined the minimal structural requirements for CRBN binding and have implicated this compound as a compound that fits this profile, suggesting it could potentially modulate the activity of the E3 ligase complex. nih.gov

Preclinical Pharmacological and Efficacy Studies

In Vitro and In Vivo Anticancer Activity Assessment

Rogletimide has demonstrated potential as an anticancer agent in both laboratory (in vitro) and animal (in vivo) studies. biosynth.com Its primary mechanism of action is the inhibition of the aromatase enzyme, which is critical for the conversion of androgens to estrogens. biosynth.comsmolecule.com By blocking this enzyme, this compound effectively reduces estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells, such as those found in some types of breast cancer. smolecule.com

In vitro studies using cell cultures have confirmed this compound's ability to inhibit aromatase and consequently lower estrogen levels within the cells. smolecule.com Research on human placental microsomal aromatase preparations has shown that this compound inhibits aromatase activity in a dose-dependent manner. researchgate.net

In vivo studies have further substantiated these findings. For instance, research on rats with 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors, a model for hormone-dependent breast cancer, showed that this compound had an antitumor effect. medkoo.com Another study demonstrated that this compound was effective in reducing testosterone-induced increases in tumor size. google.com These preclinical findings established the basis for further investigation into this compound's potential as a cancer therapy.

Endocrine Modulation and Estrogen Suppression in Model Systems

This compound functions as an endocrine modulator by selectively inhibiting the aromatase enzyme, a key player in the biosynthesis of estrogens. smolecule.commedkoo.com This inhibition leads to a reduction in the conversion of androgens to estrogens, thereby lowering circulating estrogen levels. smolecule.com

Studies in postmenopausal women with advanced breast cancer have quantified the extent of this estrogen suppression. In a dose-escalation study, this compound demonstrated a dose-dependent suppression of plasma estradiol (B170435) (E2), a potent estrogen. nih.govnih.gov Specifically, E2 suppression was 30.7% at a dose of 200 mg twice daily, 40.2% at 400 mg twice daily, and 57.6% at 800 mg twice daily. nih.govnih.gov This corresponds to a mean aromatase inhibition of 50.6%, 63.5%, and 73.8% at the respective doses. nih.govnih.gov These findings confirm that this compound effectively modulates endocrine function by suppressing estrogen production in a dose-responsive manner. nih.govnih.gov

Comparative Pharmacological Efficacy with First- and Second-Generation Aromatase Inhibitors

This compound, considered a second-generation aromatase inhibitor, has been compared to both first- and other second-generation inhibitors in terms of its pharmacological efficacy. ncats.iomdpi.comnih.gov

Comparison with Aminoglutethimide (B1683760) (First-Generation): Aminoglutethimide is a first-generation, non-specific aromatase inhibitor. ncats.io While both drugs inhibit aromatase, this compound is more selective and does not significantly inhibit cholesterol side-chain cleavage, an action of aminoglutethimide that can lead to broader effects on steroidogenesis. ncats.io However, studies have shown that this compound has a lower potency for aromatase inhibition compared to aminoglutethimide. nih.govnih.govtaylorandfrancis.com For instance, aminoglutethimide achieved a mean aromatase inhibition of 90.6%, which is significantly higher than the 73.8% inhibition seen with the maximum tolerated dose of this compound. nih.govnih.gov This resulted in suboptimal estradiol suppression with this compound compared to aminoglutethimide. nih.govnih.gov Despite its lower potency, this compound was developed with the aim of having fewer side effects, notably lacking the sedative effects associated with aminoglutethimide. taylorandfrancis.comwikipedia.org

Comparison with other Second-Generation and Third-Generation Inhibitors: When compared to other aromatase inhibitors, this compound's efficacy is considered modest. Second-generation inhibitors like formestane (B1683765) and fadrozole, and particularly third-generation inhibitors such as anastrozole (B1683761) and letrozole (B1683767), have demonstrated greater potency in inhibiting aromatase and suppressing estrogen levels. bioscientifica.comaacrjournals.orgresearchgate.net For example, letrozole and anastrozole can achieve aromatase inhibition of about 98%, significantly higher than that of this compound. researchgate.netaacrjournals.org This superior efficacy has led to the wider clinical use of the third-generation inhibitors. nih.goviu.edu

Table 1: Comparative Aromatase Inhibition of this compound and other Aromatase Inhibitors

| Aromatase Inhibitor | Generation | Mean Aromatase Inhibition (%) |

|---|---|---|

| This compound (800 mg bd) | Second | 73.8% nih.govnih.gov |

| Aminoglutethimide | First | 90.6% nih.govnih.gov |

| Formestane | Second | ~85% bioscientifica.com |

| Fadrozole (2 mg bid) | Second | 92.6% researchgate.net |

| Anastrozole (1 mg od) | Third | 96.7% - 97.3% researchgate.netresearchgate.net |

| Letrozole (2.5 mg od) | Third | >99% bioscientifica.com |

Evaluation in Chemoprevention Models

The potential of aromatase inhibitors, including this compound, as agents for cancer chemoprevention has been a subject of research. capes.gov.brnih.gov The rationale is that by reducing estrogen production, these agents could lower the risk of developing estrogen-dependent cancers, particularly breast cancer, in high-risk individuals. capes.gov.brnih.govendocrine.org

Preclinical studies have provided evidence supporting this concept. For example, aromatase inhibitors have shown efficacy in preventing the development of mammary tumors in animal models. capes.gov.br Specifically, agents like vorozole (B144775) have been shown to significantly decrease tumor incidence in rats. google.com While specific data on this compound in long-term chemoprevention models is limited in the provided search results, its mechanism of action as an aromatase inhibitor places it within the class of drugs considered for this purpose. capes.gov.brnih.govnih.gov The development of drugs that can suppress local estrogen production is seen as a viable strategy for chemoprevention. capes.gov.br

Research into Other Potential Pharmacological Effects (e.g., Anxiolytic, Anticonvulsant, Immunosuppressant, Antibiotic)

While the primary focus of this compound research has been its anticancer properties, its structural relationship to glutethimide, a known sedative and anticonvulsant, has prompted investigation into other potential pharmacological effects. taylorandfrancis.comwikipedia.orgontosight.ai

Anxiolytic and Anticonvulsant Effects: Unlike its structural relative glutethimide, this compound is noted to have no significant sedative-hypnotic effect. medkoo.comtaylorandfrancis.comwikipedia.org Although glutethimide derivatives are generally known for their sedative and anticonvulsant properties, specific research confirming or refuting anxiolytic or anticonvulsant activity for this compound is not detailed in the provided search results. ontosight.aidermnetnz.org Aminoglutethimide, to which this compound is also related, was initially introduced as an anticonvulsant. wikipedia.orgnih.gov

Immunosuppressant and Antibiotic Effects: There is limited evidence regarding significant immunosuppressant or antibiotic activities of this compound. One source mentions that it has been shown to have low potency as an immune suppressant and antibiotic. biosynth.com

Pharmacokinetic and Drug Metabolism Investigations

Absorption and Distribution Characteristics in Biological Systems

Following oral administration, rogletimide is absorbed into the systemic circulation. Detailed studies on its distribution characteristics reveal its presence in various body compartments. In postmenopausal breast cancer patients administered escalating doses of this compound (200 mg, 400 mg, 800 mg, and 1200 mg twice daily), serum concentration-time profiles were found to be curvilinear. nih.gov This observation suggests a potential saturation of metabolic enzymes at higher doses. nih.gov The drug's distribution is a key factor influencing its therapeutic action and metabolic breakdown.

Identification and Characterization of Metabolites

The metabolic transformation of this compound is a complex process involving several enzymatic pathways, leading to the formation of multiple metabolites. These metabolites have been identified and characterized primarily from urinary and plasma samples. capes.gov.brnih.gov

Oxidative Metabolic Pathways (e.g., N-oxidation, Hydroxylation)

Oxidative metabolism is a major route for the biotransformation of this compound. Key oxidative pathways include N-oxidation and hydroxylation.

N-oxidation: The pyridine (B92270) ring of this compound can undergo N-oxidation, leading to the formation of this compound N-oxide. capes.gov.brnih.gov This metabolite has been detected in the urine of individuals treated with the drug. capes.gov.brnih.gov Both R- and S-isomers of this compound are metabolized to their corresponding N-oxide forms. nih.gov

Hydroxylation: Hydroxylation occurs at two main sites on the this compound molecule:

Piperidine (B6355638) Ring: Hydroxylation of the piperidine residue results in the formation of 4-hydroxy- and 5-hydroxy-rogletimide. capes.gov.brnih.gov

Ethyl Residue: Terminal hydroxylation of the ethyl group leads to the formation of a γ-butyrolactone derivative. capes.gov.brnih.gov

Glutarimide (B196013) Ring-Opening Metabolic Products

In addition to oxidative metabolism, this compound can undergo metabolism via the opening of its glutarimide ring. Several products resulting from this ring-opening have been detected in plasma extracts, particularly after multiple-dose treatments. capes.gov.brnih.gov This pathway contributes to the diversity of this compound metabolites found in the body.

Quantitative Analysis of Plasma Levels and Clearance Dynamics

The quantification of this compound and its metabolites in plasma is crucial for understanding its pharmacokinetic profile. Studies have established methods for measuring plasma concentrations and have investigated the drug's clearance.

In a study involving postmenopausal breast cancer patients, plasma levels of estradiol (B170435) were significantly suppressed even at the lowest dose of this compound (200 mg twice daily). nih.gov While higher doses seemed to produce greater suppression, the difference was not statistically significant in the small patient group. nih.gov The concentration-time profiles of serum this compound levels were observed to be curvilinear, indicating possible saturation of metabolic enzymes. nih.gov The clearance of this compound is influenced by its metabolism, and with repeated administration, the metabolism was enhanced approximately two-fold. nih.gov

Advanced Analytical Methodologies for Compound and Metabolite Quantification

A variety of sophisticated analytical techniques have been developed and employed for the precise quantification of this compound and its various metabolites in biological fluids. These methods are essential for detailed pharmacokinetic and metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a thermospray interface (LC-TSP-MS), has been instrumental in the identification and characterization of this compound metabolites from both urine and plasma. capes.gov.brnih.gov On-line continuous-flow dialysis thermospray tandem mass spectrometry has also been utilized for the quantitative screening of this compound in plasma. nih.govcapes.gov.br

High-Performance Liquid Chromatography (HPLC): A stereospecific HPLC assay has been developed to quantify the enantiomers of both this compound (R-Rog and S-Rog) and its N-oxide metabolite (R-Nox and S-Nox) in plasma. nih.gov This method uses a chiral cellulose-[4-methylbenzoate]ester column for separation. nih.gov Another sensitive HPLC method employs a reversed-phase cellulose-based chiral stationary phase (Chiralcel OJ-R) for the quantification of this compound enantiomers in serum. tandfonline.comresearchgate.net

Capillary Electrophoresis (CE): A capillary electrophoresis method has been developed for the quantitative determination of R(+) and S(-) this compound in serum. tandfonline.com This technique utilizes alpha-cyclodextrin (B1665218) as a chiral selector to achieve stereoselective resolution of the enantiomers. tandfonline.com

These advanced analytical methods provide the necessary sensitivity and selectivity for monitoring the levels of this compound and its metabolites, enabling a thorough investigation of its pharmacokinetic properties. tandfonline.comtandfonline.com

| Analyte | Analytical Method | Matrix | Key Findings |

| This compound and Metabolites | LC-TSP-MS | Urine, Plasma | Identified PG N-oxide, 4- and 5-hydroxy-PG, a γ-butyrolactone derivative, and glutarimide ring-opening products. capes.gov.brnih.gov |

| R(+) and S(-) this compound | Capillary Electrophoresis (CE) | Serum | Developed a sensitive and selective chiral assay with a detection limit of 50 ng/mL for each enantiomer. tandfonline.com |

| This compound Enantiomers | HPLC with Chiral Stationary Phase | Serum | Established a method with a detection limit of 50 ng/mL and linearity in the range of 100-1500 ng/mL. tandfonline.com |

| R-Rog, S-Rog, R-Nox, S-Nox | Stereospecific HPLC | Plasma | Quantified all four isomers, revealing that both R- and S-rogletimide are metabolized to the N-oxide form. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

The separation and quantification of this compound's enantiomers, R(+)-rogletimide and S(-)-rogletimide, are crucial for understanding their individual pharmacokinetic profiles. Chiral High-Performance Liquid Chromatography (HPLC) has proven to be an effective method for this purpose.

Several studies have detailed the development and validation of stereospecific HPLC assays for this compound and its metabolites in biological matrices like plasma and serum. researchgate.netresearchgate.netnih.govtandfonline.com These methods often employ polysaccharide-based chiral stationary phases (CSPs), such as cellulose-derived columns (e.g., Chiralcel OJ, Chiralcel OD-R, Chiralcel OJ-R) or amylose-based columns (e.g., Chiralpak AD). researchgate.netresearchgate.netgoogle.com The separation can be achieved using either normal-phase or reversed-phase chromatography.

In a normal-phase approach, a mobile phase typically consisting of n-hexane and an alcohol like isopropyl alcohol or ethanol (B145695) is used. nih.govgoogle.com For instance, one validated method utilized a Chiralcel OJ column with a mobile phase of n-hexane/anhydrous ethanol (65/35, v/v) at 35°C, achieving separation of R-Rogletimide, S-Rogletimide, and their N-oxide metabolites. nih.gov

Reversed-phase methods have also been successfully developed. One such method used a Chiralcel OD-R column with a mobile phase of acetonitrile (B52724) and 0.3 M aqueous sodium perchlorate (B79767) (pH 6.2). researchgate.net Another sensitive HPLC method for quantifying this compound enantiomers in serum involved a Chiralcel OJ-R column with a mobile phase of 80:20 v/v 0.25 M aqueous sodium perchlorate-acetonitrile (pH 5.6). researchgate.nettandfonline.com

Prior to HPLC analysis, sample preparation typically involves a solid-phase extraction (SPE) step to clean up the biological sample and concentrate the analytes. researchgate.netresearchgate.nettandfonline.com C18 or RP8 cartridges are commonly used for this purpose. researchgate.netnih.govtandfonline.com

The developed chiral HPLC methods have demonstrated good sensitivity and linearity over relevant concentration ranges for pharmacokinetic studies. researchgate.netnih.govtandfonline.com For example, one method reported a limit of quantification (LOQ) of 100 ng/mL and a limit of detection (LOD) of 50 ng/mL for each enantiomer in serum, with UV detection at 257 nm. researchgate.nettandfonline.comtandfonline.com Validation parameters such as intra-day and inter-day precision and accuracy have been shown to be within acceptable limits. researchgate.nettandfonline.com

Table 1: Examples of Chiral HPLC Methods for this compound Enantiomeric Analysis

| Chiral Stationary Phase | Mobile Phase Composition | Detection | Application | Reference |

|---|---|---|---|---|

| Chiralcel OJ | n-hexane/anhydrous ethanol (65/35, v/v) | UV (257 nm) | Plasma | nih.gov |

| Chiralcel OD-R | Acetonitrile/0.3 M aq. sodium perchlorate (25:75 v/v), pH 6.2 | UV | Serum | researchgate.net |

| Chiralcel OJ-R | 0.25 M aq. sodium perchlorate/acetonitrile (80:20 v/v), pH 5.6 | UV (257 nm) | Serum | researchgate.nettandfonline.com |

| Chiralpak AD | Heptane/isopropyl alcohol (98.3%/1.7%) | Not specified | Reaction mixture | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful bioanalytical tools for the identification and quantification of drugs and their metabolites due to their high sensitivity and selectivity. These techniques have been instrumental in investigating the metabolism of this compound.

An early study utilized liquid chromatography-mass spectrometry with a thermospray interface (LC-TSP-MS) to identify this compound metabolites in urine and plasma. nih.govcapes.gov.br This analysis successfully identified several key metabolites, including:

This compound N-oxide : Formed on the pyridyl ring. nih.govcapes.gov.br

Hydroxylated metabolites : Products of 4- and 5-hydroxylation on the piperidine ring. nih.govcapes.gov.br

A gamma-butyrolactone (B3396035) derivative : Resulting from terminal hydroxylation of the ethyl group. nih.govcapes.gov.br

Glutarimide ring-opening products : Detected in plasma after multiple doses. nih.govcapes.gov.br

This demonstrated that LC-TSP-MS is a rapid and effective technique for studying the metabolism of glutarimide-based drugs. nih.govcapes.gov.br

More recent bioanalytical methods often employ LC coupled with tandem mass spectrometry (LC-MS/MS) for quantitative analysis of drugs and metabolites in biological fluids. mdpi.comnih.govnih.gov While specific LC-MS/MS methods for the routine quantification of this compound are detailed in various research contexts, the general approach involves optimizing chromatographic separation followed by mass spectrometric detection. acs.orgmedcraveonline.com The mass spectrometer is typically set up to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and accuracy. mdpi.com

The application of these LC-MS based methods is crucial for defining the complete metabolic profile and pharmacokinetic properties of this compound, complementing the enantioselective data obtained from chiral HPLC. For instance, a stereospecific HPLC assay was used to show that both R- and S-rogletimide are metabolized to their corresponding N-oxide isomers, a finding critical for understanding the disposition of each enantiomer. nih.gov

Table 2: Identified Metabolites of this compound

| Metabolite | Site of Metabolism | Analytical Technique | Reference |

|---|---|---|---|

| This compound N-oxide | Pyridyl nitrogen | LC-TSP-MS | nih.govcapes.gov.br |

| 4-Hydroxy-rogletimide | Piperidine ring | LC-TSP-MS | nih.govcapes.gov.br |

| 5-Hydroxy-rogletimide | Piperidine ring | LC-TSP-MS | nih.govcapes.gov.br |

| Gamma-butyrolactone derivative | Ethyl group | LC-TSP-MS | nih.govcapes.gov.br |

| Glutarimide ring-opening products | Glutarimide ring | LC-TSP-MS | nih.govcapes.gov.br |

Structure Activity Relationship Sar and Conformational Analysis

Molecular Modeling and Conformational Studies

Molecular modeling and conformational analysis have been instrumental in elucidating the structural basis for Rogletimide's interaction with the aromatase enzyme. A key feature of this compound's conformation is the orientation of its 4-pyridyl ring. Proton NMR spectra analysis has revealed that in solution, this compound predominantly exists in a conformation where the pyridyl ring occupies an axial position. nih.gov This axial orientation is considered crucial for its binding to the heme component of the cytochrome P450 enzyme, aromatase, by mimicking the axial C-19 methyl group of the natural substrate, androstenedione. nih.gov

Crystallographic studies of this compound and its analogues have further supported these findings. The determination of the crystal structure of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (this compound) and its 3-butyl analogue has provided a basis for defining possible "active" conformations in the absence of a complete three-dimensional structure of the enzyme. nih.gov These studies suggest that the glutarimide (B196013) ring of this compound primarily acts as a spacer, positioning the pyridyl ring for optimal interaction with the enzyme's active site. nih.gov

Impact of Structural Modifications on Aromatase Inhibitory Potency

The potency of this compound as an aromatase inhibitor is significantly influenced by structural modifications to its core scaffold. Research has demonstrated that alterations at the C-3, N-1, and C-5 positions of the piperidine-2,6-dione ring can lead to substantial changes in inhibitory activity.

Elongation of the alkyl substituent at the C-3 position has been shown to enhance aromatase inhibition. nih.gov For instance, the 3-butyl analogue of this compound exhibits increased inhibitory activity, which is attributed to favorable hydrophobic interactions between the longer alkyl chain and the part of the enzyme that normally binds to the B and C rings of a steroid substrate. nih.gov

Furthermore, derivatization at the C-5 position has yielded some of the most potent analogues. The introduction of an alkyl group at C-5, particularly an octyl group, results in a marked increase in inhibitory potency. nih.gov The major product isomer with the C-5 methyl group trans to the pyridyl ring maintained the axial conformation of the pyridyl ring and showed higher aromatase inhibitory potency than the parent compound. nih.gov Conversely, the minor diastereoisomer with an equatorial pyridyl ring displayed low potency. nih.gov Interestingly, while C-5 and N-1 octyl derivatives showed high activity, combining an octyl group at C-5 with the replacement of the C-3 ethyl with an octyl group led to a reduction in activity. nih.gov

The following table summarizes the impact of various structural modifications on the aromatase inhibitory potency of this compound analogues:

Enantiomeric Stereoselectivity in Biological Activity

This compound is a chiral molecule, and its enantiomers exhibit differences in their biological activity. Studies on the in vitro inhibition of aromatase by the enantiomers of this compound and its analogues have revealed stereoselective effects.

For this compound itself, the enantiomers (+)-R-RG and (-)-S-RG showed similar IC50 values for aromatase inhibition, which were found to be 24.58 ± 2.46 µM and 24.43 ± 2.20 µM, respectively, in microsomal fractions from rat ovary. nih.gov This suggests a lack of significant stereoselectivity for the parent compound under these experimental conditions.

However, for other related compounds, the stereoselectivity is more pronounced. For instance, in the case of aminoglutethimide (B1683760), the (+)-R-enantiomer is significantly more potent than the (-)-S-enantiomer. nih.gov Conversely, for cyclohexylaminoglutethimide (ChAG), the (+)S-enantiomer was found to be the most potent inhibitor with an IC50 of 0.075 ± 0.003 µM. nih.gov

A hypothesis developed based on molecular modeling and conformational studies has been successfully applied to predict the relative aromatase inhibitory activities of the two enantiomers of the N-octyl derivative of this compound, highlighting the importance of stereochemistry in the design of potent aromatase inhibitors. nih.gov

The table below presents the IC50 values for the enantiomers of this compound and related compounds:

Clinical Research and Development History

Methodological Approaches in Early Clinical Trials (e.g., Phase I/II Explorations)

The early clinical evaluation of rogletimide, also known as pyridoglutethimide, primarily involved Phase I and Phase II studies designed to determine its safety, pharmacokinetic profile, and efficacy as an aromatase inhibitor. These trials were crucial in establishing the optimal dosage and administration route for achieving maximal and sustained suppression of aromatase activity. nih.gov A common methodological approach in these early explorations was the single ascending dose (SAD) design, where cohorts of patients received progressively higher doses of the drug to identify the maximum tolerated dose. nih.gov

A key methodology employed in the clinical investigation of this compound was the detailed analysis of its endocrine and pharmacokinetic parameters. nih.gov This involved measuring the suppression of plasma estrogen levels at various dosages to indirectly assess aromatase inhibition. nih.gov While this approach was advantageous for expediting dose selection for larger therapeutic trials, it was not without its limitations, including the unproven assumption of a direct correlation between the degree of estrogen suppression and clinical response. nih.gov

To supplement these indirect measurements, more direct and sophisticated techniques were also utilized. One such method was the in vivo isotopic infusion analysis, which provided a more direct measurement of aromatase inhibition. nih.govnih.gov For instance, a study involving postmenopausal women with advanced breast cancer utilized a double bolus injection of [4-14C]oestrone and [6,7-3H]androstenedione, followed by a 96-hour urine collection to quantify the extent of peripheral aromatization inhibition. nih.govnih.gov This detailed metabolic and pharmacokinetic analysis was instrumental in understanding the drug's mechanism of action and its effects on steroidogenesis. medkoo.comnih.gov

Furthermore, early clinical trials for agents like this compound often included the collection of data from various sources, including preclinical and animal models, epidemiological studies, and smaller early-phase trials, to build a comprehensive profile of the drug's potential. researchgate.net These studies also piloted aspects like recruitment strategies and patient adherence for potential future Phase III trials. researchgate.net The primary endpoints of these initial studies were often to determine the dose required for significant inhibition of a target enzyme, such as the steroid sulfatase (STS) activity in peripheral blood lymphocytes, and to assess the drug's tolerability. aacrjournals.org

Endocrine and Pharmacodynamic Outcomes in Human Studies

Human studies of this compound have consistently demonstrated its activity as an aromatase inhibitor, though with outcomes that ultimately limited its clinical progression. The primary pharmacodynamic effect observed was a dose-dependent inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov

In a notable study involving postmenopausal women with advanced breast cancer, this compound was administered in escalating doses of 200 mg, 400 mg, and 800 mg twice daily. The corresponding mean aromatase inhibition was found to be 50.6%, 63.5%, and 73.8%, respectively. nih.gov This dose-response relationship was also reflected in the suppression of plasma estradiol (B170435) (E2) levels, which were reduced by 30.7%, 40.2%, and 57.6% at the respective dose levels. nih.gov

However, when compared to the prototype aromatase inhibitor aminoglutethimide (B1683760), this compound's effects were suboptimal. nih.gov In the same study, aminoglutethimide achieved a mean aromatase inhibition of 90.6% and an estradiol suppression of 75.7%. nih.gov Even at the maximum tolerated dose of 800 mg twice daily, this compound did not achieve the level of aromatase inhibition or estradiol suppression seen with standard doses of aminoglutethimide. nih.gov

The following table summarizes the dose-dependent endocrine effects of this compound in postmenopausal breast cancer patients:

| This compound Dose (twice daily) | Mean Aromatase Inhibition | Mean Estradiol (E2) Suppression |

| 200 mg | 50.6% (± 9.8 s.e.m.) | 30.7% (± 9.5 s.e.m.) |

| 400 mg | 63.5% (± 5.7 s.e.m.) | 40.2% (± 10.3 s.e.m.) |

| 800 mg | 73.8% (± 5.8 s.e.m.) | 57.6% (± 9.2 s.e.m.) |

Data sourced from a study on peripheral aromatisation in breast cancer. nih.gov

Despite its lower potency, a key advantage of this compound over aminoglutethimide was its greater selectivity. This compound did not significantly inhibit cholesterol side-chain cleavage, an action of aminoglutethimide that necessitates corticosteroid replacement therapy. nih.gov Furthermore, this compound was devoid of the sedative effects associated with its parent compound, glutethimide. nih.govwikipedia.org

Factors Limiting Broader Clinical Application (e.g., Comparative Potency)

The primary factor that hindered the broader clinical application and eventual marketing of this compound was its comparatively low potency as an aromatase inhibitor. wikipedia.orgtouchoncology.com While it demonstrated dose-dependent inhibition of aromatase, it was significantly less potent than both its predecessor, aminoglutethimide, and the subsequent generations of aromatase inhibitors. nih.govbioscientifica.com

Even at its maximum tolerated dose of 800 mg twice daily, this compound achieved a mean aromatase inhibition of approximately 74%, which was considerably lower than the over 90% inhibition achieved with aminoglutethimide. nih.govwikipedia.org This suboptimal inhibition of the target enzyme translated to less profound suppression of estrogen levels, a critical factor for efficacy in hormone-sensitive breast cancer. nih.gov

The development of second and third-generation aromatase inhibitors further highlighted the limitations of this compound. Second-generation agents like fadrozole, and third-generation compounds such as anastrozole (B1683761) and letrozole (B1683767), exhibited significantly higher potency. nih.govcontemporaryobgyn.net For instance, anastrozole and letrozole can achieve over 97% and 99% inhibition of total body aromatase, respectively, at much lower daily doses. contemporaryobgyn.net This superior efficacy in estrogen suppression became the new standard, rendering the potency of this compound insufficient for clinical use. bioscientifica.com

The following table provides a comparison of the aromatase inhibition achieved by various aromatase inhibitors, illustrating the comparative weakness of this compound:

| Aromatase Inhibitor | Dose | Average Percentage of Total Body Aromatase Inhibition |

| This compound | 800 mg twice daily | 73.8% |

| Aminoglutethimide | 1,000 mg daily (with hydrocortisone) | 90.6% |

| Fadrozole | 2 mg twice daily | 92.6% |

| Anastrozole | 1 mg daily | 97.3% |

| Letrozole | 2.5 mg daily | >99.1% |

Data compiled from various clinical studies. nih.govcontemporaryobgyn.netresearchgate.netresearchgate.net

While this compound offered the advantage of greater selectivity and a better side-effect profile compared to aminoglutethimide by not inhibiting adrenal steroid production, this benefit was not enough to outweigh its lower efficacy. nih.gov The clinical development of aromatase inhibitors has consistently shown that a higher degree of aromatase inhibition and subsequent estrogen deprivation correlates with improved clinical outcomes in breast cancer. aacrjournals.org Ultimately, this compound was unsuccessful in clinical trials due to its failure to meet the potency standards set by other available and emerging therapies. wikipedia.org

Observational Clinical Research and Case Studies

Observational clinical research and case studies have played a significant role in characterizing the in vivo effects of this compound, particularly in the context of breast cancer treatment. These studies have provided valuable data on the drug's influence on peripheral aromatization, the process by which androgens are converted to estrogens in tissues outside of the adrenal glands and ovaries.

A key observational study investigated the impact of this compound on peripheral aromatization in postmenopausal women with advanced breast cancer. nih.govnih.gov This research directly compared the effects of this compound to aminoglutethimide. The study involved a cohort of six patients who received escalating doses of this compound (200 mg, 400 mg, and 800 mg twice daily). nih.govnih.gov The findings from this cohort demonstrated a clear dose-dependent inhibition of aromatase and suppression of estradiol, although the effects were less pronounced than those observed with aminoglutethimide. nih.gov

These case studies were instrumental in confirming the efficacy of aminoglutethimide as a potent aromatase inhibitor and simultaneously highlighting the suboptimal potency of this compound, even at its maximum tolerated dose. nih.gov The detailed endocrine evaluations conducted in these observational settings served as a valid surrogate for clinical efficacy, ultimately informing the decision not to pursue further development of this compound for widespread clinical use. bioscientifica.com

While large-scale randomized controlled trials for this compound are absent due to its early discontinuation, these smaller observational studies and case reports remain the primary source of clinical data on its pharmacodynamic effects in humans. They underscore the importance of translational research, where findings from small, detailed patient studies can have a significant impact on the trajectory of a drug's development. bioscientifica.com

Mechanisms of Resistance and Therapeutic Challenges

Molecular Basis of Acquired Resistance to Aromatase Inhibitors

Acquired resistance to AIs is a multifaceted process involving genetic and epigenetic alterations that ultimately reactivate estrogen receptor signaling or promote ER-independent tumor growth. bioscientifica.com Key molecular mechanisms include mutations in the estrogen receptor gene (ESR1) and the upregulation of alternative signaling pathways.

Mutations in the ESR1 gene, particularly in the ligand-binding domain (LBD), are a well-established mechanism of acquired resistance. mdpi.com These mutations, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the estrogen receptor. mdpi.com This allows cancer cells to continue to proliferate despite the estrogen-deprived environment created by aromatase inhibitors. mdpi.commdpi.com While rare in primary tumors, ESR1 mutations are more frequently detected in metastatic breast cancer following AI treatment. mdpi.com

Another major driver of resistance is the activation of alternative growth factor signaling pathways that can bypass the need for estrogen-mediated growth signals. bioscientifica.commdpi.com These pathways can promote cell survival and proliferation, counteracting the effects of endocrine therapy. mdpi.com The most frequently implicated pathways are:

PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that is often hyperactivated in AI-resistant breast cancer. mdpi.comnih.gov This activation can be due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. karger.comaacr.org The activated PI3K/AKT pathway can lead to the phosphorylation and ligand-independent activation of the estrogen receptor. karger.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical route for resistance. researchgate.netbioscientifica.com Upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER2 can lead to the activation of the MAPK pathway, which in turn can phosphorylate and activate the estrogen receptor, promoting cell proliferation in an estrogen-independent manner. bioscientifica.comnih.gov

Other Signaling Pathways: Research has also pointed to the involvement of other signaling pathways, such as the JAK/STAT and Src kinase pathways, in conferring resistance to aromatase inhibitors. amazon.comopenaccessjournals.com

The following table summarizes key molecular alterations associated with acquired resistance to aromatase inhibitors.

| Mechanism | Description | Key Molecules Involved |

| ESR1 Mutations | Mutations in the estrogen receptor gene leading to ligand-independent activation. mdpi.commdpi.com | ESR1 (e.g., Y537S, D538G) |

| PI3K/AKT/mTOR Pathway Activation | Hyperactivation of this pathway promotes cell survival and proliferation. mdpi.comnih.gov | PIK3CA, PTEN, AKT, mTOR |

| MAPK Pathway Activation | Upregulation of receptor tyrosine kinases activates this pro-proliferative pathway. researchgate.netbioscientifica.com | EGFR, HER2, RAS, RAF, MEK |

| Upregulation of ER Coactivators | Increased expression of coactivators can enhance ER transcriptional activity. nih.gov | AIB1 |

Cellular Adaptation Strategies to Estrogen Deprivation

In response to the prolonged estrogen-deprived state induced by aromatase inhibitors, breast cancer cells can employ various adaptive strategies to survive and resume proliferation. oup.com These adaptations often involve a reprogramming of cellular signaling and metabolic pathways.

One of the initial adaptive responses is the development of hypersensitivity to low levels of residual estrogen. nih.goviiarjournals.org Tumor cells can achieve this by upregulating the expression of the estrogen receptor, making them more sensitive to even minute amounts of estrogen that may still be present. mdpi.comoup.com Laboratory models of long-term estrogen deprivation (LTED) have demonstrated that cancer cells can adapt by increasing ER expression and the transcriptional activation of ER target genes. oup.commdpi.comoup.com

As resistance progresses, cancer cells may switch to ER-independent growth signaling. researchgate.net This involves the activation of the growth factor receptor pathways mentioned previously, such as the PI3K/AKT/mTOR and MAPK pathways, which can drive proliferation without the need for estrogen receptor activation. researchgate.netnih.gov This represents a fundamental shift in the biology of the tumor, rendering it insensitive to endocrine therapies.

The tumor microenvironment also plays a critical role in cellular adaptation and resistance. amazon.com Interactions between cancer cells and surrounding stromal cells, such as adipocytes and immune cells, can promote resistance. For instance, inflammatory cytokines in the microenvironment can lead to the upregulation of the RET ligand, glial-derived neurotrophic factor (GDNF), which can promote resistance through RET signaling. capes.gov.br

Cross-Resistance Patterns within Aromatase Inhibitor Classes

Aromatase inhibitors are broadly categorized into two classes based on their structure and mechanism of action: non-steroidal inhibitors and steroidal inactivators. openaccessjournals.comresearchgate.net

Non-steroidal AIs: These compounds, such as anastrozole (B1683761) and letrozole (B1683767), bind reversibly to the active site of the aromatase enzyme. openaccessjournals.comtandfonline.com

Steroidal AIs: This class includes exemestane, which is a mechanism-based inactivator that binds irreversibly to the aromatase enzyme. openaccessjournals.comtandfonline.com

Interestingly, a lack of complete cross-resistance between these two classes has been observed in clinical practice. bioscientifica.comnih.gov Patients who develop resistance to a non-steroidal AI may still respond to treatment with a steroidal AI like exemestane. openaccessjournals.comtandfonline.comwaocp.org The precise mechanisms underlying this phenomenon are not fully understood, but several hypotheses have been proposed. tandfonline.com It is suggested that the different modes of binding and interaction with the aromatase enzyme may contribute to this lack of complete cross-resistance. researchgate.netnih.gov Additionally, steroidal AIs may have other biological effects beyond aromatase inhibition that contribute to their efficacy after resistance to non-steroidal AIs has developed. researchgate.netnih.gov

The following table outlines the different classes of third-generation aromatase inhibitors.

| Class | Mechanism of Action | Examples |

| Non-steroidal Inhibitors | Reversible binding to the aromatase enzyme. openaccessjournals.comtandfonline.com | Anastrozole, Letrozole |

| Steroidal Inactivators | Irreversible binding to the aromatase enzyme. openaccessjournals.comtandfonline.com | Exemestane |

Translational Research on Overcoming Resistance

Translational research efforts are focused on developing new therapeutic strategies to prevent or overcome resistance to aromatase inhibitors. nih.govaacrjournals.orgfrontiersin.org A key approach is the use of combination therapies that target the identified resistance mechanisms.

Several classes of targeted agents have shown promise in combination with aromatase inhibitors in clinical trials:

CDK4/6 Inhibitors: Cyclin-dependent kinase 4 and 6 (CDK4/6) are key regulators of the cell cycle. Inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have demonstrated significant efficacy when combined with aromatase inhibitors in patients with ER+ advanced breast cancer. clinmedjournals.orgcancertodaymag.org This combination can delay the development of resistance and improve progression-free survival. clinmedjournals.orgcancertodaymag.org

PI3K/mTOR Inhibitors: Given the frequent activation of the PI3K/AKT/mTOR pathway in resistant tumors, inhibitors targeting this pathway are a logical therapeutic strategy. The mTOR inhibitor everolimus, in combination with exemestane, has been approved for the treatment of patients who have progressed on a non-steroidal AI. aacr.org Additionally, PI3K inhibitors like alpelisib (B612111) have been approved for use in patients with PIK3CA-mutated tumors. mdpi.comcancertodaymag.org

Other Targeted Therapies: Researchers are also investigating combinations of aromatase inhibitors with agents that target other signaling pathways implicated in resistance, such as HER2, EGFR, and FGFR. karger.comamazon.comopenaccessjournals.com For instance, the combination of lapatinib, a dual tyrosine kinase inhibitor that targets EGFR and HER2, with letrozole has shown to improve progression-free survival in patients with HER2-positive and ER-positive metastatic breast cancer. openaccessjournals.com

The development of novel therapeutic agents and strategies continues to be an active area of research. This includes the development of new generations of endocrine therapies, such as oral selective estrogen receptor degraders (SERDs), and the exploration of immunotherapy in combination with endocrine therapy. mdpi.commdpi.com The integration of advanced imaging and genomic tools is also enhancing our ability to understand and overcome resistance in a more personalized manner. mdpi.comfrontiersin.org

Emerging Research Directions and Future Perspectives

Advancements in Targeted Therapeutic Strategies

Rogletimide is a second-generation, non-steroidal aromatase inhibitor, representing a key advancement in the targeted therapy of hormone-dependent cancers. dovepress.comgenominfo.orggenominfo.org Its development was part of a strategic shift towards more selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. smolecule.comcaldic.comiu.edu The primary therapeutic strategy for this compound is to competitively and reversibly bind to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. smolecule.comcaldic.comresearchgate.net

This targeted approach was a refinement over first-generation inhibitors like aminoglutethimide (B1683760), which was less specific and inhibited other cytochrome P450 enzymes, leading to effects on adrenal steroid production. dovepress.comiu.edu this compound was designed to be more selective for the aromatase enzyme, with the goal of reducing the broader hormonal impacts. smolecule.combioscientifica.com

The evolution of aromatase inhibitors continued with the development of third-generation agents, such as anastrozole (B1683761) and letrozole (B1683767), which demonstrated even higher potency and selectivity. iu.educontemporaryobgyn.net While this compound was a significant step in creating more targeted cancer therapies, its lower pharmacological potency compared to these later agents has limited its progression in clinical applications. smolecule.combioscientifica.com Nevertheless, research into this compound and its analogues provides valuable insights into the structure-activity relationships that guide the design of new and more effective aromatase inhibitors. smolecule.com

Identification of Predictive Biomarkers for Therapeutic Response

The effectiveness of aromatase inhibitors, including this compound, is largely dependent on the hormonal sensitivity of the tumor. The presence of estrogen receptors (ER) and/or progesterone (B1679170) receptors (PR) in tumor tissue is the most established predictive biomarker for a positive response to this class of endocrine therapy. dovepress.comtandfonline.comresearchgate.net Tumors that are ER-positive are more likely to rely on estrogen for growth, making them susceptible to the estrogen-depleting effects of aromatase inhibition. dovepress.com

Beyond receptor status, research is ongoing to identify more nuanced biomarkers to better predict which patients will benefit from aromatase inhibitor therapy and to understand mechanisms of resistance. researchgate.net Emerging areas of investigation for this class of drugs include:

Gene Expression Profiling: Studies have examined tumor gene expression profiles before and after treatment with aromatase inhibitors to identify signatures associated with response or resistance. tandfonline.com For instance, a neoadjuvant letrozole study was designed to analyze changes in gene expression at multiple time points to uncover potential predictive markers. tandfonline.com

Genomic and Epigenetic Alterations: Computational analysis of large databases like The Cancer Genome Atlas (TCGA) is being used to identify the genomic landscape associated with resistance to non-steroidal aromatase inhibitors. genominfo.orggenominfo.org These studies search for mutations, copy number variations, and epigenetic changes that may predict a lack of response. genominfo.orggenominfo.orgmdpi.com

Mammographic Density: Changes in breast density following endocrine therapy have been explored as a potential prognostic biomarker. areasaludbadajoz.com A reduction in mammographic density after treatment may be associated with a reduced risk of breast cancer recurrence, although the evidence appears stronger for tamoxifen (B1202) than for aromatase inhibitors. areasaludbadajoz.com

While much of this research involves third-generation inhibitors due to their widespread clinical use, the findings on fundamental mechanisms of response and resistance are broadly applicable to the class of non-steroidal aromatase inhibitors to which this compound belongs.

Exploration of Novel Combinatorial Approaches

To enhance therapeutic efficacy and overcome acquired resistance, a significant area of research focuses on combining aromatase inhibitors with other targeted agents. dovepress.comresearchgate.net Although clinical trials on combinatorial strategies have primarily utilized third-generation inhibitors, the principles are relevant for the broader class of compounds, including this compound.

One major strategy involves a more complete blockade of the estrogen receptor signaling pathway. Preclinical data suggested that combining an aromatase inhibitor with a selective ER down-regulator (SERD), such as fulvestrant, could result in more durable tumor control compared to an AI alone. dovepress.com This led to large-scale clinical trials to test the combination of anastrozole and fulvestrant. dovepress.com

Another approach targets the cross-talk between the ER pathway and cellular growth factor signaling pathways, which is a common mechanism of endocrine resistance. researchgate.netresearchgate.net The PI3K/AKT/mTOR pathway is frequently implicated in resistance to aromatase inhibitors. Consequently, combining AIs with PI3K/AKT inhibitors is being actively explored as a strategy to treat ER-positive breast cancer and potentially reverse resistance. researchgate.net

It is also important to consider potential drug-drug interactions in combinatorial approaches. For example, pharmacokinetic studies revealed that when letrozole was combined with tamoxifen, the plasma concentrations of letrozole were significantly reduced, potentially compromising its efficacy. bioscientifica.com Such interactions are a critical consideration in the design of any combination therapy involving an aromatase inhibitor.

Development of Enhanced Analytical and Bioanalytical Techniques

The development of sensitive and specific analytical methods is crucial for pharmacokinetic studies and therapeutic monitoring of drugs like this compound. Research has led to robust techniques for quantifying this compound, and particularly its R(+) and S(-) enantiomers, in biological matrices such as serum and plasma. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.netresearchgate.nettandfonline.com One validated method uses HPLC with UV detection for the quantification of this compound enantiomers in serum. This method involves solid-phase extraction (SPE) for sample clean-up, followed by separation on a reversed-phase cellulose-based chiral column. researchgate.nettandfonline.com

Mass spectrometry-based methods have also been developed for high-sensitivity analysis. An on-line continuous-flow dialysis system combined with thermospray tandem mass spectrometry has been described for the quantitative screening of this compound in patient plasma. capes.gov.br This approach is particularly useful for analyzing drugs in complex biological matrices. capes.gov.br

The table below summarizes key features of published analytical methods for this compound.

| Technique | Sample Matrix | Sample Preparation | Column | Detection | Limit of Quantification (LOQ) | Citation |

| HPLC-UV | Serum | Solid-Phase Extraction (C18) | Chiralcel OJ-R (reversed-phase) | UV (257 nm) | 100 ng/mL for each enantiomer | researchgate.nettandfonline.com |

| Capillary Electrophoresis (CE) | Serum | Solid-Phase Extraction (SPE) | Fused-silica capillary with α-cyclodextrin | UV | 100 ng/mL for each enantiomer | researchgate.net |

| Tandem Mass Spectrometry | Plasma | On-line continuous-flow dialysis | Trace enrichment column | Thermospray MS/MS | Not specified | capes.gov.br |

Computational and Systems Biology Contributions to this compound Research

Computational and systems biology approaches have become instrumental in the study of aromatase inhibitors, contributing to the understanding of drug-enzyme interactions, resistance mechanisms, and the design of new therapeutic agents. genominfo.orgnih.gov

For this compound specifically, conformational analysis was a key computational method used to understand its three-dimensional structure and how it interacts with the aromatase enzyme. smolecule.com This type of analysis helps to explain the basis of its inhibitory activity and has guided the discovery of more potent derivatives. smolecule.com

More broadly, for the class of non-steroidal aromatase inhibitors, computational tools are widely used. Molecular docking studies simulate the binding of inhibitors to the active site of the aromatase enzyme, helping to predict binding affinity and design novel molecules with improved potency and selectivity. nih.govresearchgate.net

Systems biology approaches, which integrate multiple data types (genomic, transcriptomic, proteomic), are being employed to unravel the complex mechanisms of resistance to aromatase inhibitors. genominfo.orgmdpi.com By analyzing data from large patient cohorts, such as The Cancer Genome Atlas (TCGA), researchers can identify gene networks, signaling pathways (e.g., HSD3B1 involvement in estrogen biosynthesis), and specific mutations associated with acquired resistance. genominfo.orggenominfo.org These computational investigations help to identify potential new drug targets and biomarkers to guide treatment decisions for patients receiving aromatase inhibitor therapy. genominfo.orggenominfo.org

Q & A

Q. What experimental models are most suitable for investigating Rogletimide’s mechanism of action as an aromatase inhibitor?

Methodological Answer: Use in vitro aromatase inhibition assays with human recombinant CYP19A1 enzymes to quantify IC50 values. Validate findings in hormone-dependent cell lines (e.g., MCF-7 breast cancer cells) by measuring estrogen synthesis suppression via LC-MS/MS or ELISA. In vivo, employ ovariectomized rodent models to assess estrogen depletion in serum and tissues. Reference dose-response relationships from preclinical studies showing dose-dependent aromatase inhibition (e.g., 100–500 mg/kg) .

Q. How should researchers determine the optimal dosing regimen for this compound in preclinical studies?

Methodological Answer: Conduct dose-ranging studies using pharmacokinetic (PK) and pharmacodynamic (PD) endpoints. Measure plasma drug concentrations via HPLC or LC-MS/MS at intervals (e.g., 0, 1, 3, 6, 24 hours post-administration). Corrogate with aromatase activity (via tritiated water release assay) and estradiol (E2) levels. Nonlinear regression models can identify the EC50 and maximal efficacy. Note that higher doses (e.g., 500 mg) may paradoxically elevate E2 due to compensatory mechanisms, requiring careful interpretation .

Q. What are the primary efficacy endpoints for evaluating this compound in hormone-dependent cancer models?

Methodological Answer: Key endpoints include:

- Aromatase activity : Quantify enzyme inhibition in tumor tissue homogenates.

- Estradiol levels : Measure serum/tumor E2 via immunoassays or mass spectrometry.

- Tumor growth metrics : Monitor volume reduction in xenograft models (e.g., estrogen receptor-positive breast cancer). Include control groups (e.g., aminoglutethimide) for comparative efficacy analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-dependent suppression of aromatase activity versus increased plasma estradiol levels be resolved?

Methodological Answer: The apparent paradox (e.g., 500 mg dose reducing aromatase activity by ~60% but elevating E2 by ~40% ) may arise from:

- Feedback activation of the hypothalamic-pituitary-gonadal (HPG) axis, increasing precursor androgen availability.

- Off-target effects on other steroidogenic enzymes (e.g., 17β-HSD). Experimental design: Use LC-MS/MS steroid profiling to track androgen/E2 precursors and CRISPR-engineered aromatase-knockout models to isolate compensatory pathways. Conduct RNA-seq to identify upregulated genes in steroidogenesis.

Q. What combination therapies could enhance this compound’s antitumor efficacy while mitigating compensatory hormonal responses?

Methodological Answer: Pair this compound with:

- Anti-estrogens (e.g., tamoxifen) to block ERα signaling.

- Androgen synthesis inhibitors (e.g., abiraterone) to reduce substrate availability. Methodology: Use factorial design experiments to test synergy. Monitor tumor regression, apoptosis (TUNEL assay), and hormone levels. Include longitudinal PK/PD modeling to optimize dosing schedules .

Q. What methodological challenges arise in characterizing this compound’s pharmacokinetics and tissue distribution?

Methodological Answer: Challenges include:

- Protein binding : Use equilibrium dialysis to assess free drug fraction.

- Metabolite interference : Employ stable isotope-labeled internal standards in LC-MS/MS.

- Blood-brain barrier penetration : Quantify brain-to-plasma ratios in rodent models via microdialysis. Statistical approach: Non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations .

Q. How can researchers identify predictive biomarkers for this compound responsiveness in heterogeneous tumor populations?

Methodological Answer: Perform multi-omics profiling (RNA-seq, proteomics) on responder vs. non-responder tumors. Validate candidates (e.g., CYP19A1 amplification, ERα phosphorylation status) using IHC or ddPCR. Use machine learning (e.g., LASSO regression) to build predictive models from clinical trial datasets .

Q. What experimental strategies are needed to assess this compound’s long-term effects on endocrine homeostasis?

Methodological Answer: Conduct chronic toxicity studies (6–12 months) in non-human primates, monitoring:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.